molecular formula C12H16N2O B3227301 2-(Piperidin-4-yl)benzamide CAS No. 1260846-90-9

2-(Piperidin-4-yl)benzamide

Cat. No. B3227301
CAS RN: 1260846-90-9
M. Wt: 204.27 g/mol
InChI Key: FMIPLBRBLOPRFW-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)benzamide is a chemical compound with the molecular formula C12H16N2O . It is a derivative of benzamide and piperidine . The hydrochloride form of this compound has a molecular weight of 240.73 .


Synthesis Analysis

The synthesis of piperidine derivatives, including this compound, has been a subject of interest in recent years . A series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells . The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a piperidine ring at the 4-position . The average mass of the molecule is 204.268 Da .


Physical And Chemical Properties Analysis

This compound hydrochloride is a solid at room temperature . It should be stored at 2-8°C .

Scientific Research Applications

Metal Complexes and Antibacterial Activity

  • Synthesis of Benzamide Metal Complexes : Researchers synthesized metal complexes using derivatives of benzamide, including a compound similar to 2-(Piperidin-4-yl)benzamide. These complexes displayed potential antibacterial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus (Khatiwora et al., 2013).

Serotonin Receptor Agonist for Gastrointestinal Motility

  • Oral Active Benzamide Derivatives : A study designed benzamide derivatives, including compounds structurally similar to this compound, as serotonin 4 receptor agonists. These compounds showed potential for enhancing gastrointestinal motility (Sonda et al., 2003).

Inhibitors of Presynaptic Choline Transporter

  • Novel Inhibitors of the Choline Transporter : A study involved synthesizing and evaluating 4-methoxy-3-(piperidin-4-yl) benzamides, which are structurally similar to this compound, as inhibitors of the presynaptic choline transporter. These compounds showed potential as drug-like scaffolds (Bollinger et al., 2015).

Novel δ-Opioid Agonists

  • δ-Opioid Agonists for Chronic Pain Treatment : Certain benzamide derivatives, structurally related to this compound, demonstrated potential as δ-opioid agonists with good oral bioavailability and analgesic effects, suggesting their application in chronic pain treatment (Nozaki et al., 2012).

Anaplastic Lymphoma Kinase Inhibitors

  • ALK Inhibitors for Cancer Treatment : Compound 1, which includes a structural moiety similar to this compound, was studied as a potent and selective anaplastic lymphoma kinase (ALK) inhibitor, highlighting its potential in cancer treatment (Teffera et al., 2013).

Anti-Fatigue Effects

  • Benzamide Derivatives and Anti-Fatigue Effects : Benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, were synthesized and showed anti-fatigue effects in mice, suggesting their potential use in combating fatigue (Wu et al., 2014).

CCR5 Antagonists

  • Synthesis of CCR5 Antagonists : Studies focused on synthesizing N-Piperidine benzamide derivatives as CCR5 antagonists, which are important in the field of HIV/AIDS research. These compounds showed bioactivity and potential as non-peptide CCR5 antagonists (De-ju, 2015).

Antiprion Agents

  • Benzamide Derivatives as Antiprion Agents : New benzamide derivatives were synthesized and evaluated for their potential as therapeutic agents against prion diseases, showing promising binding affinity and inhibition of prion protein conversion (Fiorino et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines, including 2-(Piperidin-4-yl)benzamide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-piperidin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)11-4-2-1-3-10(11)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIPLBRBLOPRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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